molecular formula C11H12O2 B3180909 2,3-Dihydro-1H-inden-2-yl acetate CAS No. 4254-31-3

2,3-Dihydro-1H-inden-2-yl acetate

Cat. No.: B3180909
CAS No.: 4254-31-3
M. Wt: 176.21 g/mol
InChI Key: QIOFUOQHSJNCIX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-2-yl acetate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered ring, with an acetate group attached to the second carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-2-yl acetate typically involves the acetylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3-dihydro-1H-inden-2-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetate group can yield 2,3-dihydro-1H-inden-2-ol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

    Oxidation: 2,3-Dihydro-1H-inden-2-one acetate.

    Reduction: 2,3-Dihydro-1H-inden-2-ol.

    Substitution: 2,3-Dihydro-1H-inden-2-yl methoxyacetate.

Scientific Research Applications

2,3-Dihydro-1H-inden-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-2-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene: The parent compound without the acetate group.

    2,3-Dihydro-1H-inden-2-ol: The alcohol derivative of 2,3-Dihydro-1H-inden-2-yl acetate.

    2,3-Dihydro-1H-inden-2-one: The ketone derivative of this compound.

Uniqueness

This compound is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Biological Activity

2,3-Dihydro-1H-inden-2-yl acetate is an organic compound with the molecular formula C₁₁H₁₂O₂. It features a bicyclic structure derived from indene, characterized by the presence of an acetate group at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is essential for its biological activity. The indene framework combined with the acetate group contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
AppearanceColorless liquid
Boiling Point230 °C

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activity and influence cellular processes such as signal transduction and gene expression. Although detailed pathways are still under investigation, initial studies suggest that it may interact with receptors involved in inflammation and cancer pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound had significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro experiments showed that this compound reduced the production of nitric oxide in activated macrophages, suggesting a mechanism for its anti-inflammatory activity. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.
  • In Silico Studies : Computational docking studies have predicted potential interactions of this compound with various biological targets, supporting its role in medicinal chemistry .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
5-Bromo-2,3-dihydro-1H-inden-2-YL acetateContains a bromine atomIncreased reactivity due to halogen substitution
2,3-Dihydro-1H-indeneParent compound without the acetateLacks the functional group affecting reactivity
2,3-Dihydro-1H-inden-2-oneKetone derivativeDifferent biological activity due to carbonyl group

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the identity and purity of 2,3-Dihydro-1H-inden-2-yl acetate?

  • Methodological Answer: Structural confirmation typically involves 1H and 13C NMR spectroscopy to verify proton and carbon environments. For example, in CDCl₃, key resonances include δ 7.27–7.17 (aromatic protons), δ 5.53 (acetate-bearing methine), and δ 2.03 (acetate methyl group) . GC-MS is used to confirm molecular weight (C₁₁H₁₂O₂, m/z 176.2) and fragmentation patterns (e.g., peaks at m/z 133.2 and 115.2) . Purity can be assessed via chromatographic methods (HPLC or TLC) with solvent systems optimized for separation .

Q. How can solubility properties influence experimental design in synthetic workflows?

  • Methodological Answer: Solubility data (e.g., slight solubility in chloroform, methanol, and DMSO) guide solvent selection for reactions and recrystallization. For instance, DMSO is suitable for high-temperature reactions, while chloroform aids NMR analysis due to its non-interfering protons. Solvent polarity adjustments can mitigate side reactions, such as ester hydrolysis in aqueous conditions.

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer: A typical route involves acetylation of 2,3-Dihydro-1H-inden-2-ol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Reaction monitoring via TLC (petroleum ether/ethyl acetate, 4:1) ensures completion. Yields (~56%) may be improved by optimizing stoichiometry or using catalysts like DMAP .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, the orthorhombic crystal system (space group Pbca) of 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate reveals a planar indanone unit (r.m.s. deviation = 0.036 Å) and C–H⋯O hydrogen bonding patterns . Refinement using SHELXL and visualization via ORTEP-3 ensure accuracy. Data collection parameters (e.g., Mo-Kα radiation, ω scans) must minimize absorption errors .

Q. What strategies are effective in analyzing contradictory NMR assignments for complex indene derivatives?

  • Methodological Answer: Discrepancies arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to correlate proton and carbon signals. For example, HMBC can confirm acetoxy group connectivity via long-range coupling between the carbonyl carbon (δ 171.24) and the methine proton (δ 5.53) . Cross-validation with computational methods (DFT-based chemical shift prediction) adds robustness .

Q. How can bioactivity be inferred for this compound using structural analogs?

  • Methodological Answer: Analog studies (e.g., N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide) suggest potential proteasome inhibition or CNS modulation . Design in vitro assays (e.g., fluorogenic proteasome activity assays) using the compound as a scaffold. Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., bromination at position 5 ).

Q. What advanced techniques optimize reaction yields in stereoselective derivatization?

  • Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in acetamide derivatives . Monitor enantiomeric excess via chiral HPLC or polarimetry. Reaction conditions (e.g., low temperature for kinetic control) and protecting groups (e.g., boronic esters ) enhance selectivity.

Q. Method Development & Validation

Q. How to develop a robust GC-MS protocol for quantifying trace impurities in this compound?

  • Methodological Answer: Optimize inlet temperature (e.g., 250°C) and column (e.g., DB-5MS) to prevent degradation. Use splitless injection for sensitivity and internal standards (e.g., deuterated analogs) for quantification. Method validation includes linearity (R² > 0.99), LOD/LOQ determination, and spike-recovery tests .

Q. What thermal analysis methods characterize the stability of this compound?

  • Methodological Answer: DSC identifies melting points and phase transitions, while TGA quantifies decomposition thresholds (e.g., onset at 150–200°C). Heating rates (e.g., 10°C/min under N₂) must mimic storage conditions. Data interpretation via Kissinger analysis reveals activation energies for degradation .

Q. How to validate computational models for predicting physicochemical properties of indene derivatives?

  • Methodological Answer:
    Compare DFT-calculated LogP, PSA, and dipole moments with experimental data (e.g., PubChem entries ). Use software like Gaussian or Schrödinger with basis sets (e.g., B3LYP/6-31G*). Cross-check crystallographic data (e.g., torsion angles ) to refine force field parameters.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOFUOQHSJNCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296706
Record name 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-31-3
Record name 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2S)-3-(2-acetoxy-indan-5-yl)-2-(tert-butoxycarbonylamino)-propanoic acid: This intermediate was prepared in five steps as follows: 10 g (0.075 mol) of 2-indanol was cooled to 0° C. under nitrogen. To this was added 30 mL of acetyl chloride dropwise over a period of 30 min and the resulting mixture was allowed to stir at rt overnight. The reaction was concentrated using vacuum pump. The residue was dissolved in ethyl acetate and washed with 10% NaHCO3, water, and brine then concentrated to give 2-acetoxyindane (13 g, 99%). 1HNMR (CDCl3, 400 MHz) δ 7.19-7.27 (m, 4H), 5.54 (m, 1H), 3.34 (m, 2H), 3.04 (dd, 2H), 2.06 (s, 3H). LC-MS: m/z 176 (M+H)+. A portion of this intermediate (5 g, 0.0284 mol) was taken up in 150 mL of dry acetonitrile under nitrogen and NBS (15.15 g, 0.085 mol) was added. The reaction was stirred at rt for 9 days. The reaction mixture was concentrated, dissolved in DCM, washed with water, brine solution and concentrated. The product was purified by flash column to give 2-acetoxy-5-bromo-indane (3.75 g, 52%) as an off-white solid. 1HNMR (CDCl3, 400 MHz) δ 7.39 (s, 1H), 7.33 (d, 1H), 7.12 (d, 1H), 5.5 (m, 1H), 3.32 (m, 2H), 3.0 (t, 2H), 2.06 (s, 3H). A mixture of the bromide (3.5 g, 0.0137 mol), 2-tert-butoxycarbonylamino-acrylic acid benzyl ester (4.94 g (0.0178 mol), tri-o-tolyl phosphine, (0.68 g, 0.00226 mol), palladium acetate (0.16 g, 0.00075 mol) and triethylamine (4.57 g, 0.045 mol) in 35 ml of dry DMF was degassed for 1 h, then heated to 110° C. overnight. The reaction was quenched with water and extracted with ethyl acetate. The extracts were washed with water and brine and concentrated. The compound was purified by flash chromatography to give (E)-3-(2-Acetoxy-indan-5-yl)-2-tert-butoxycarbonylamino-acrylic acid benzyl ester (1.7 g, 27.5%) as an off-white solid. 1HNMR (CDCl3, 400 MHz) δ 7.39 (s, 1H), 7.33 (d, 1H), 7.12 (d, 1H), 5.5 (m, 1H), 3.32 (m, 2H), 3.0 (t, 2H), 2.06 (s, 3H). LC-MS: m/z 451 (M+H)+. The olefin (14 g, 0.031 mol) was dissolved in 350 mL of methanol. The solution was degassed with nitrogen and a catalytic amount of (S,S)-Et-DUPHOS-Rh catalyst (0.67 g) was added. The solution was degassed for 30 min then stirred under 70 psi hydrogen pressure overnight. The reaction was filtered through Celite® and concentrated. The product was purified by flash chromatography to give the reduced product (12 g, 85%). 1HNMR (CDCl3, 400 MHz) δ 7.39 (m, 3H), 7.33 (m, 2H), 7.1 (d, 1H), 6.8 (m, 2H) 5.5 (m, 1H), 5.3 (m, 1H), 5.2 (s, 1H), 5 (d, 1H) 3.3 (m, 2H), 3.10 (d, 2H), 2.99 (t, 2H) 2.06 (s, 3H). LC-MS: m/z 445.2 (M+1)+. This material was dissolved in a 1:1 ethyl acetate:methanol mixture, and palladium hydroxide (1 g, 10%) was added under nitrogen. The reaction mixture was stirred at 50 psi hydrogen pressure overnight. The catalyst was removed by filtration through Celite®, and filtrate concentrated. Purification by flash chromatography provided the desired acid (2 g, 25%) as a viscous liquid. 1HNMR (CDCl3, 400 MHz) δ 12.5 (bs, 1H), 7.15 (m, 3H), 5.40 (m, 1H), 4.0 (m, 1H), 3.28 (m, 2H), 2.97 (m, 1H), 2.82 (m, 3H), 1.98 (s, 3H), 1.3 (s, 9H). LC-MS: m/z 363.4 (M+H)+.
Name
(2S)-3-(2-acetoxy-indan-5-yl)-2-(tert-butoxycarbonylamino)-propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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